

4-Acetylaminobiphenyl chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Acetylaminobiphenyl

Cat. No.: B142796

[Get Quote](#)

An In-depth Technical Guide on the Core Chemical Properties and Structure of **4-Acetylaminobiphenyl**

Introduction

4-Acetylaminobiphenyl, also known as N-acetyl-4-aminobiphenyl or 4'-phenylacetanilide, is a chemical compound that belongs to the biphenyls family.^{[1][2]} It is recognized as a metabolite of 4-aminobiphenyl, a known procarcinogenic agent.^[2] This document provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The key chemical and physical properties of **4-Acetylaminobiphenyl** are summarized in the table below, providing a clear comparison of its fundamental characteristics.

Property	Value	Source
Physical Description	Solid, Crystals from diluted methanol, Light Tan Solid	[1] [2]
CAS Number	4075-79-0	[1] [2] [3]
Molecular Formula	C ₁₄ H ₁₃ NO	[1] [2] [3]
Molecular Weight	211.26 g/mol	[1] [2]
Melting Point	171-172 °C	[1] [2]
Boiling Point	350.95°C (rough estimate)	[2]
Solubility	Very soluble in alcohol, acetone, and methanol. Insoluble in water. Soluble in chloroform.	[1] [2]
UV Absorption Max (in Alcohol)	237 nm ($\log \epsilon = 4.29$)	[1]

Structural Information

The structural details of **4-Acetylaminobiphenyl** are crucial for understanding its chemical behavior and interactions.

Identifier	Value	Source
IUPAC Name	N-(4-phenylphenyl)acetamide	[1] [4]
Synonyms	4-Acetamidobiphenyl, 4'-Phenylacetanilide, N-Acetyl-4-aminobiphenyl	[1] [2] [5]
InChI	InChI=1S/C14H13NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)	[2] [3]
InChIKey	SVLDILRDQOVJED-UHFFFAOYSA-N	[2]
Canonical SMILES	CC(=O)Nc1ccc(cc1)c1ccccc1	[2] [3] [4]

Experimental Protocols

Synthesis of 4-Acetylaminobiphenyl

A plausible synthetic route for **4-Acetylaminobiphenyl** involves the acylation of 4-aminobiphenyl. While specific protocols for **4-acetylaminobiphenyl** are not detailed in the provided results, a general method can be inferred from the synthesis of related compounds. A common method is the Friedel-Crafts acylation. For instance, the synthesis of the related compound 4-acetyl biphenyl is achieved by reacting biphenyl with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl_3) in a suitable solvent such as dichloromethane.[\[6\]](#)[\[7\]](#)

Hypothetical Protocol for N-acetylation of 4-Aminobiphenyl:

- **Dissolution:** Dissolve 4-aminobiphenyl in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane.
- **Acyling Agent Addition:** Slowly add acetic anhydride or acetyl chloride to the solution. The reaction is often performed at room temperature or with gentle heating.

- Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, the mixture is typically poured into water to precipitate the product and quench any unreacted acylating agent.
- Purification: The crude **4-Acetylaminobiphenyl** can be collected by filtration and purified by recrystallization from a suitable solvent, such as aqueous methanol, to yield pure crystals.[1]

Analytical Methods

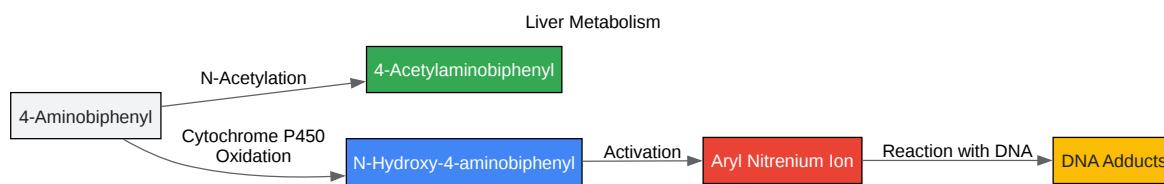
Various analytical techniques are employed for the identification and quantification of **4-Acetylaminobiphenyl**.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: A solution of the sample is prepared in a volatile organic solvent.
- Instrumentation: A GC system coupled to a Mass Spectrometer.
- GC Conditions: A suitable capillary column (e.g., non-polar) is used. The oven temperature is programmed to ramp up to ensure separation of components.
- MS Conditions: Electron ionization (EI) is commonly used. The mass spectrometer scans a specific mass-to-charge (m/z) range. For **4-Acetylaminobiphenyl**, characteristic fragment ions are observed, with major peaks often at m/z 169 and 211.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS):

- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (e.g., Q-TOF).[1]
- LC Conditions: A reverse-phase column (e.g., C18) is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile, often with a modifier like formic acid.
- MS Conditions: Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis.

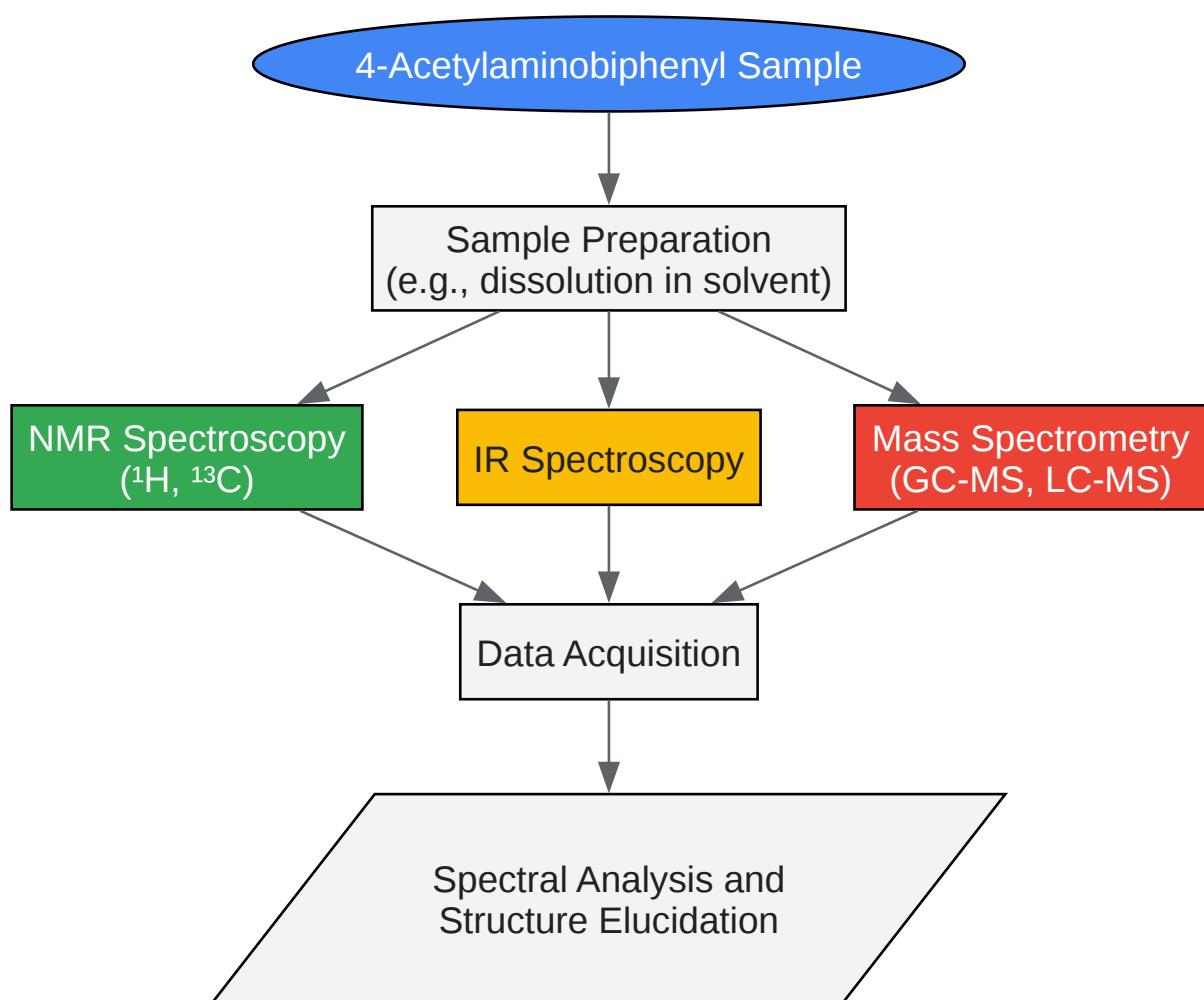

Radioimmunoassay (RIA):

A radioimmunoassay procedure has been developed for the detection of **4-acetylaminobiphenyl**, particularly for its role as a metabolite of the carcinogen 4-aminobiphenyl in urine samples. This method is noted for its high specificity.[1]

Visualizations

Metabolic Pathway of 4-Aminobiphenyl

4-Acetylaminobiphenyl is a key metabolite in the biotransformation of 4-aminobiphenyl. This process is mediated by cytochrome P-450 enzymes.[1]



[Click to download full resolution via product page](#)

Caption: Metabolic activation of 4-aminobiphenyl leading to **4-acetylaminobiphenyl**.

Experimental Workflow for Spectroscopic Analysis

A typical workflow for the spectroscopic analysis of a chemical compound like **4-Acetylaminobiphenyl** is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of **4-Acetylaminobiphenyl**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Acetyl-4-aminobiphenyl | C14H13NO | CID 19998 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4-acetylaminobiphenyl | 4075-79-0 [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 4-acetylaminobiphenyl | C14H13NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 5. 4-Acetylaminobiphenyl - Hazardous Agents | Haz-Map [haz-map.com]
- 6. CN107513010A - A kind of preparation method of high-purity 4-acetylbenzene - Google Patents [patents.google.com]
- 7. CN102432457A - Synthetic method of biphenylacetic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [4-Acetylaminobiphenyl chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142796#4-acetylaminobiphenyl-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com